4-(pyrrolidine-1-carbonyl)benzoic Acid
CAS No.: 150057-97-9
Cat. No.: VC21146511
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150057-97-9 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-(pyrrolidine-1-carbonyl)benzoic acid |
| Standard InChI | InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) |
| Standard InChI Key | RHWLIPUKNHPPJJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
4-(Pyrrolidine-1-carbonyl)benzoic acid (molecular formula C12H13NO3) consists of a benzoic acid moiety substituted at the para position with a pyrrolidine-1-carbonyl group. The compound is derived from the oxidation of 4-(pyrrolidine-1-carbonyl)benzaldehyde, where the aldehyde group is converted to a carboxylic acid functional group. The presence of both a carboxylic acid group and an amide functionality provides this molecule with interesting physicochemical properties, including potential hydrogen bonding capabilities and distinct solubility characteristics in various solvents.
The molecular weight of 4-(pyrrolidine-1-carbonyl)benzoic acid is approximately 219.24 g/mol. The compound typically appears as a crystalline solid at room temperature, with solubility properties influenced by both the polar carboxylic acid group and the less polar pyrrolidine ring. These structural features contribute to the compound's unique chemical behavior and applications in various research contexts.
Synthesis Methods
Oxidation of 4-(Pyrrolidine-1-carbonyl)benzaldehyde
The primary synthetic route to 4-(pyrrolidine-1-carbonyl)benzoic acid involves the oxidation of 4-(pyrrolidine-1-carbonyl)benzaldehyde. This oxidation process converts the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which are effective for converting aromatic aldehydes to their corresponding carboxylic acids.
Direct Amidation Method
Another synthetic approach involves the direct amidation of 4-carboxybenzoic acid derivatives. This method typically employs coupling reagents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to facilitate the formation of the amide bond between the carboxylic acid and pyrrolidine . This approach is particularly useful for synthesizing a series of related compounds with varying substituents.
Hydrolysis Method
An alternative synthesis route involves hydrolysis of appropriate ester precursors. For example, methyl 4-(pyrrolidine-1-carbonyl)benzoate can be hydrolyzed using aqueous lithium hydroxide to yield 4-(pyrrolidine-1-carbonyl)benzoic acid . This method is illustrated in similar compounds where hydrolysis of ester groups is employed to produce the corresponding carboxylic acids.
Chemical Reactions
Carboxylic Acid Reactions
The carboxylic acid group of 4-(pyrrolidine-1-carbonyl)benzoic acid can participate in various reactions typical of carboxylic acids, including:
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Esterification: Reaction with alcohols to form esters, typically catalyzed by acid.
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Amidation: Formation of amides through reaction with amines, often requiring coupling agents.
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Reduction: Conversion to primary alcohols using strong reducing agents such as lithium aluminum hydride.
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Salt formation: Reaction with bases to form carboxylate salts, enhancing water solubility.
Amide Functionality Reactions
The pyrrolidine amide component of the molecule can undergo:
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Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
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Transamidation: Exchange of the pyrrolidine group with other amines under specific conditions.
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Reduction: Reduction of the carbonyl group with appropriate reducing agents.
Aromatic Ring Reactions
The benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the carboxylic acid (meta-directing, deactivating) and amide (ortho/para-directing, activating) groups creates a complex electronic situation affecting the regioselectivity of such reactions.
Applications in Medicinal Chemistry
Pharmaceutical Development
Compounds containing the pyrrolidine-1-carbonyl group attached to aromatic rings have shown significant potential in pharmaceutical research. Similar structural motifs appear in compounds with antibacterial and antitubercular activities . The presence of both pyrrolidine and carboxylic acid functionalities provides opportunities for further derivatization to enhance pharmacological properties.
Structure-Activity Relationships
The activity of 4-(pyrrolidine-1-carbonyl)benzoic acid and related compounds can be better understood through structure-activity relationship (SAR) studies. The table below compares structural features and properties of related compounds:
| Compound | Key Structural Features | Potential Applications | Notable Properties |
|---|---|---|---|
| 4-(Pyrrolidine-1-carbonyl)benzoic acid | Carboxylic acid, pyrrolidine amide | Pharmaceutical intermediates, enzyme inhibitors | Dual functionality, hydrogen bonding capability |
| 4-(Pyrrolidine-1-carbonyl)benzaldehyde | Aldehyde, pyrrolidine amide | Synthetic precursor, fragrance chemistry | Higher reactivity of aldehyde group |
| 4-Pyrrol-1-yl benzoic acid hydrazide | Pyrrole group, hydrazide | Antimicrobial agents | Enhanced antimicrobial activity |
| 5-fluoro-2-[(pyrrolidine-1-carbonyl)amino]benzoic acid | Fluorine substitution, different positioning | Pharmaceutical research | Modified electronic properties |
This comparative analysis highlights how subtle structural modifications can influence the chemical behavior and potential applications of these compounds.
Role as a Chemical Intermediate
Synthesis of Bioactive Compounds
4-(Pyrrolidine-1-carbonyl)benzoic acid serves as a valuable intermediate in the synthesis of more complex bioactive molecules. The carboxylic acid group provides a handle for further functionalization through amidation, esterification, or reduction reactions. This versatility makes it a useful building block in medicinal chemistry for constructing compound libraries for screening.
Comparative Analysis with Similar Compounds
A comprehensive understanding of 4-(pyrrolidine-1-carbonyl)benzoic acid requires comparison with related structures. The following table presents key differences and similarities:
| Parameter | 4-(Pyrrolidine-1-carbonyl)benzoic acid | 4-(Pyrrolidine-1-carbonyl)benzaldehyde | 5-fluoro-2-[(pyrrolidine-1-carbonyl)amino]benzoic acid |
|---|---|---|---|
| Functional groups | Carboxylic acid, pyrrolidine amide | Aldehyde, pyrrolidine amide | Carboxylic acid, pyrrolidine urea, fluorine |
| Position of substitution | Para position | Para position | Ortho position (with amino linkage) |
| Molecular weight | ~219.24 g/mol | ~203.24 g/mol | ~252.24 g/mol |
| Primary reactivity | Carboxylic acid chemistry | Aldehyde chemistry | Carboxylic acid and urea chemistry |
| Hydrogen bonding capacity | Higher (carboxylic acid) | Lower (aldehyde) | Highest (additional NH group) |
Biological Activity Studies
Antimicrobial Properties
Research on structurally similar compounds has revealed significant antimicrobial activity. For instance, 4-pyrrol-1-yl benzoic acid hydrazide analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis . These findings suggest potential antimicrobial applications for 4-(pyrrolidine-1-carbonyl)benzoic acid, particularly if incorporated into more complex structures or derivatives.
Current Research Directions
Medicinal Chemistry Applications
Current research trends indicate growing interest in compounds containing the pyrrolidine-carbonyl-phenyl motif for medicinal chemistry applications. The presence of both hydrogen bond donors (carboxylic acid) and acceptors (carbonyl) makes 4-(pyrrolidine-1-carbonyl)benzoic acid a promising scaffold for developing compounds with specific protein-binding properties. This characteristic is particularly valuable in the design of enzyme inhibitors and receptor modulators.
Synthesis of Novel Derivatives
Research efforts are also focused on developing novel derivatives of compounds containing the pyrrolidine-carbonyl-phenyl structure. By modifying the carboxylic acid moiety through amidation or esterification, researchers can create libraries of compounds with diverse properties for biological screening. Such modifications can enhance binding selectivity, improve pharmacokinetic profiles, or introduce additional functionality for specific therapeutic applications.
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